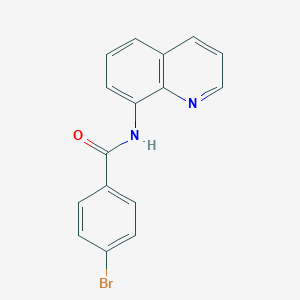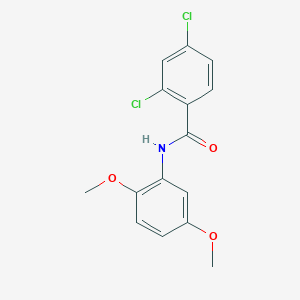
4-bromo-N-(8-quinolinyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(8-quinolinyl)benzamide, also known as 4-Br-QN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting specific signaling pathways in cells. One of the pathways that this compound targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent the growth of tumors. Additionally, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the dosage and duration of exposure. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of specific proteins that are involved in tumor growth. In neuronal cells, this compound has been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques and reducing oxidative stress. However, further studies are needed to determine the optimal dosage and duration of exposure for these effects to occur.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-(8-quinolinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for specific applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(8-quinolinyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of exposure for these applications. Another direction is to investigate the mechanism of action of this compound in greater detail, which could lead to the development of more effective therapies. Finally, studies are needed to investigate the potential side effects of this compound and to determine its safety profile in humans.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(8-quinolinyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H11BrN2O |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
4-bromo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI-Schlüssel |
LKDOLFCMFMGHKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



